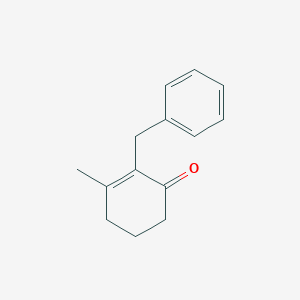
Tetraphosphorous triselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorous triselenide, with the chemical formula P₄Se₃, is a compound consisting of phosphorus and selenium. It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphorous triselenide can be synthesized through the direct combination of elemental phosphorus and selenium. The reaction typically involves heating the elements in a controlled environment to facilitate the formation of the compound. The reaction can be represented as: [ 4P + 3Se \rightarrow P₄Se₃ ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of inert atmospheres to prevent unwanted side reactions and the application of precise temperature control to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphorous triselenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, metals like sodium or potassium.
Substitution Reagents: Transition metal complexes, such as [RhCl(cod)] (cod = cycloocta-1,5-diene) in the presence of triphos (1,1,1-tris(diphenylphosphinomethy)ethane).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides and selenium oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Applications De Recherche Scientifique
Tetraphosphorous triselenide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-selenium compounds and as a reagent in various chemical reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although this area is still in its early stages.
Mécanisme D'action
The mechanism by which tetraphosphorous triselenide exerts its effects involves its ability to interact with other molecules through its phosphorus and selenium atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Tetraphosphorous trisulfide (P₄S₃): Similar in structure but contains sulfur instead of selenium.
Tetraphosphorous tetraselenide (P₄Se₄): Contains an additional selenium atom compared to tetraphosphorous triselenide.
Comparison: this compound is unique due to its specific phosphorus to selenium ratio, which imparts distinct chemical and physical properties. Compared to tetraphosphorous trisulfide, it has different reactivity and stability profiles, making it suitable for different applications. Tetraphosphorous tetraselenide, on the other hand, has a higher selenium content, which affects its electronic and optical properties .
Propriétés
Numéro CAS |
1314-86-9 |
|---|---|
Formule moléculaire |
P4Se3 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2 |
Clé InChI |
JITAYAMNFZGGKL-UHFFFAOYSA-N |
SMILES canonique |
P12P3P1[Se]P([Se]2)[Se]3 |
Description physique |
Orange-red solid with an irritating odor; [Merck Index] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)



![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)





